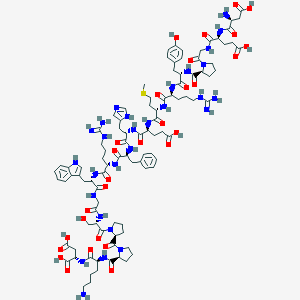
Benzofurazan, 5-(dimethylamino)-4-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzofurazan, 5-(dimethylamino)-4-nitro- is a chemical compound that has garnered significant attention in the scientific community due to its unique properties. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 225.2 g/mol.
Wirkmechanismus
Benzofurazan, 5-(dimethylamino)-4-nitro- acts as a fluorescent probe by undergoing a photo-induced electron transfer (PET) process. The compound is excited by light, and the excited state is stabilized by the electron-donating dimethylamino group. The excited state of the compound reacts with ROS, resulting in a decrease in fluorescence intensity. The compound also undergoes a PET process in response to changes in pH, resulting in a change in fluorescence intensity. As a NO donor, Benzofurazan, 5-(dimethylamino)-4-nitro- releases NO in response to light, which has been shown to have vasodilatory effects.
Biochemische Und Physiologische Effekte
Benzofurazan, 5-(dimethylamino)-4-nitro- has been shown to have a variety of biochemical and physiological effects. The compound has been shown to reduce ROS levels in cells, which can help prevent oxidative stress-related diseases. It has also been shown to have vasodilatory effects, which can help reduce blood pressure and improve cardiovascular health. Additionally, Benzofurazan, 5-(dimethylamino)-4-nitro- has been shown to have anti-inflammatory effects, which can help reduce inflammation-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Benzofurazan, 5-(dimethylamino)-4-nitro- has several advantages for lab experiments. It is a highly sensitive fluorescent probe that can detect changes in ROS and pH levels. The compound is also easy to synthesize, and the synthesis method has been optimized to produce high yields. However, Benzofurazan, 5-(dimethylamino)-4-nitro- has some limitations. It is light-sensitive and can be easily degraded, which can affect its accuracy as a probe. Additionally, the compound has limited solubility in aqueous solutions, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Benzofurazan, 5-(dimethylamino)-4-nitro-. One potential direction is the development of more stable derivatives of the compound that can be used as fluorescent probes. Another potential direction is the use of the compound as a NO donor in the treatment of cardiovascular diseases. Additionally, the compound could be used as a tool for studying the role of ROS and pH in disease development. Further research is needed to fully understand the potential applications of Benzofurazan, 5-(dimethylamino)-4-nitro-.
Conclusion
In conclusion, Benzofurazan, 5-(dimethylamino)-4-nitro- is a unique chemical compound that has potential applications in scientific research. The compound has been extensively studied for its use as a fluorescent probe for the detection of ROS and pH changes in cells. Additionally, it has been shown to have vasodilatory and anti-inflammatory effects. While the compound has some limitations, it has several advantages for lab experiments. Future research is needed to fully understand the potential applications of Benzofurazan, 5-(dimethylamino)-4-nitro-.
Synthesemethoden
Benzofurazan, 5-(dimethylamino)-4-nitro- is synthesized using a two-step process. The first step involves the reaction of 4-nitrophenylhydrazine with 2-chlorobenzoyl chloride to form 2-(4-nitrophenyl) hydrazinylbenzoic acid. The second step involves the reaction of 2-(4-nitrophenyl) hydrazinylbenzoic acid with dimethylamine to form Benzofurazan, 5-(dimethylamino)-4-nitro-. The synthesis method has been optimized to produce high yields of the compound.
Wissenschaftliche Forschungsanwendungen
Benzofurazan, 5-(dimethylamino)-4-nitro- has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. The compound has also been used as a pH-sensitive fluorescent probe for the detection of pH changes in cells. Additionally, Benzofurazan, 5-(dimethylamino)-4-nitro- has been used as a nitric oxide (NO) donor in the treatment of cardiovascular diseases.
Eigenschaften
CAS-Nummer |
18378-28-4 |
|---|---|
Produktname |
Benzofurazan, 5-(dimethylamino)-4-nitro- |
Molekularformel |
C8H8N4O3 |
Molekulargewicht |
208.17 g/mol |
IUPAC-Name |
N,N-dimethyl-4-nitro-2,1,3-benzoxadiazol-5-amine |
InChI |
InChI=1S/C8H8N4O3/c1-11(2)6-4-3-5-7(10-15-9-5)8(6)12(13)14/h3-4H,1-2H3 |
InChI-Schlüssel |
HKZHOGJBXORQQD-UHFFFAOYSA-N |
SMILES |
CN(C)C1=C(C2=NON=C2C=C1)[N+](=O)[O-] |
Kanonische SMILES |
CN(C)C1=C(C2=NON=C2C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Disodium 7-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulphonatophenyl)azo]naphthalene-2-sulphonate](/img/structure/B91492.png)












